molecular formula C7H3ClF3NO3 B1404587 2-Chloro-1-nitro-3-(trifluoromethoxy)benzene CAS No. 1261822-83-6

2-Chloro-1-nitro-3-(trifluoromethoxy)benzene

Cat. No.: B1404587
CAS No.: 1261822-83-6
M. Wt: 241.55 g/mol
InChI Key: GLKBPWHJBDQOSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-1-nitro-3-(trifluoromethoxy)benzene is a chemical compound that has garnered significant interest in various scientific fields, including pharmaceuticals, agrochemicals, and materials science. Its unique chemical properties make it an ideal candidate for numerous scientific experiments.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-nitro-3-(trifluoromethoxy)benzene typically involves the nitration of 2-chloro-3-(trifluoromethoxy)benzene. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets stringent quality standards .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-nitro-3-(trifluoromethoxy)benzene undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Reduction: 2-Chloro-1-amino-3-(trifluoromethoxy)benzene.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Chloro-1-nitro-3-(trifluoromethoxy)benzene has a wide range of applications in scientific research:

    Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds.

    Agrochemicals: It serves as a precursor for the development of novel agrochemical agents.

    Materials Science: The compound is utilized in the design and synthesis of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Chloro-1-nitro-3-(trifluoromethoxy)benzene involves its interaction with specific molecular targets, depending on its application. For instance, in pharmaceuticals, it may interact with enzymes or receptors to exert its therapeutic effects. The trifluoromethoxy group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach its target sites .

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-1-nitro-3-(trifluoromethyl)benzene: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.

    2-Chloro-1-nitro-4-(trifluoromethoxy)benzene: Similar structure but with the trifluoromethoxy group at a different position on the benzene ring.

Uniqueness

2-Chloro-1-nitro-3-(trifluoromethoxy)benzene is unique due to the specific positioning of the trifluoromethoxy group, which significantly influences its chemical reactivity and physical properties. This unique structure makes it particularly valuable in the synthesis of specialized compounds for pharmaceuticals and materials science.

Properties

IUPAC Name

2-chloro-1-nitro-3-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClF3NO3/c8-6-4(12(13)14)2-1-3-5(6)15-7(9,10)11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLKBPWHJBDQOSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)OC(F)(F)F)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClF3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-1-nitro-3-(trifluoromethoxy)benzene
Reactant of Route 2
Reactant of Route 2
2-Chloro-1-nitro-3-(trifluoromethoxy)benzene
Reactant of Route 3
Reactant of Route 3
2-Chloro-1-nitro-3-(trifluoromethoxy)benzene
Reactant of Route 4
Reactant of Route 4
2-Chloro-1-nitro-3-(trifluoromethoxy)benzene
Reactant of Route 5
Reactant of Route 5
2-Chloro-1-nitro-3-(trifluoromethoxy)benzene
Reactant of Route 6
Reactant of Route 6
2-Chloro-1-nitro-3-(trifluoromethoxy)benzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.